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molecular formula C7H6Br2 B1265691 2-Bromobenzyl bromide CAS No. 3433-80-5

2-Bromobenzyl bromide

Cat. No. B1265691
M. Wt: 249.93 g/mol
InChI Key: LZSYGJNFCREHMD-UHFFFAOYSA-N
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Patent
US08192967B2

Procedure details

A temperature of 59.8 g of a 28% solution of sodium methoxide in methanol was raised to 60° C., a mixture solution of 70.4 g of o-bromobenzyl bromide and 70.4 g of methanol was added dropwise, and this was retained at 60° C. for 2 hours. After the mixture was cooled to room temperature, 211 g of toluene and 211 g of water were added thereto, the mixture was stirred, and layers were separated, and an organic layer was recovered. An aqueous layer was extracted with 211 g of toluene three times, the recovered organic layer and 211 g of water were added, and this was washed, and concentrated to obtain 55.3 g of 1-methoxymethyl-2-bromobenzene.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
70.4 g
Type
reactant
Reaction Step Two
Quantity
70.4 g
Type
solvent
Reaction Step Two
Quantity
211 g
Type
reactant
Reaction Step Three
Name
Quantity
211 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O-:2].[Na+].[Br:4][C:5]1[CH:12]=[CH:11][CH:10]=[CH:9][C:6]=1[CH2:7]Br.C1(C)C=CC=CC=1.O>CO>[CH3:1][O:2][CH2:7][C:6]1[CH:9]=[CH:10][CH:11]=[CH:12][C:5]=1[Br:4] |f:0.1|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
70.4 g
Type
reactant
Smiles
BrC1=C(CBr)C=CC=C1
Name
Quantity
70.4 g
Type
solvent
Smiles
CO
Step Three
Name
Quantity
211 g
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
211 g
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
layers were separated
CUSTOM
Type
CUSTOM
Details
an organic layer was recovered
EXTRACTION
Type
EXTRACTION
Details
An aqueous layer was extracted with 211 g of toluene three times
ADDITION
Type
ADDITION
Details
the recovered organic layer and 211 g of water were added
WASH
Type
WASH
Details
this was washed
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COCC1=C(C=CC=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 55.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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